1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
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Overview
Description
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chemical compound with the molecular formula C17H19Cl2NO2 and a molecular weight of 340.25 g/mol . This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and a phenoxypropanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenylethylamine with phenoxypropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the amino group.
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the phenoxy group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAAXTHZODTZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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